Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis)
Prevent genital herpes from recurring
Reduce the risk of transmitting genital herpes to other people
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Valaciclovir (valacyclovir), also known as Valtrex, is an antiviral drug that has been used to manage and treat various herpes infections for more than 2 decades. It was initially approved by the FDA in 1995 and marketed by GlaxoSmithKline. Valacyclovir is the L-valine ester of aciclovir. It is a member of the purine (guanine) nucleoside analog drug class. This class of drugs forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens. One major use of valacyclovir is the treatment of genital herpes episodes or outbreaks. Genital herpes is a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide. It is caused by infection with the herpes simplex virus (HSV). Infection with this virus is lifelong with periodic episodes of reactivation.
Valacyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of valacyclovir is as a DNA Polymerase Inhibitor.
Valacyclovir is a nucleoside analogue antiviral agent and prodrug of acyclovir which is used in therapy of herpes simplex and varicella-zoster virus infections. Valacyclovir has been associated with rare instances mild, clinically apparent liver injury.
Valacyclovir is the hydrochloride salt of the L-valyl ester of the antiviral drug acyclovir. Orally administered, valacyclovir is rapidly converted to acyclovir which inhibits viral DNA replication after further conversion to the nucleotide analog acyclovir triphosphate by viral thymidine kinase, cellular guanyl cyclase, and a number of other cellular enzymes. Acyclovir triphosphate competitively inhibits viral DNA polymerase; incorporates into and terminates the growing viral DNA chain; and inactivates viral DNA polymerase. The greater antiviral activity of acyclovir against herpes simplex virus (HSV) compared with varicella-zoster virus (VZV) is due to its more efficient phosphorylation by HSV thymidine kinase.
VALACYCLOVIR is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 5 approved and 32 investigational indications.
Valaciclovir (INN) or valacyclovir (USAN) is an antiviral drug used in the management of herpes simplex and herpes zoster (shingles). It is a prodrug, being converted in vivo to aciclovir. It is marketed by GlaxoSmithKline under the trade name Valtrex or Zelitrex. [Wikipedia]
A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.
See also: Acyclovir (has active moiety); Ganciclovir (related); Valacyclovir Hydrochloride (has salt form) ... View More ...
Valacyclovir
CAS No.: 124832-26-4
Cat. No.: VC0002301
Molecular Formula: C13H20N6O4
Molecular Weight: 324.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124832-26-4 |
|---|---|
| Molecular Formula | C13H20N6O4 |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate |
| Standard InChI | InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 |
| Standard InChI Key | HDOVUKNUBWVHOX-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
| Canonical SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
| Appearance | Solid powder |
| Melting Point | 170-172 |
Introduction
Valacyclovir, also spelled valaciclovir, is an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes simplex (HSV), herpes zoster (shingles), and chickenpox . It is a prodrug, meaning it is converted into its active form, acyclovir, once inside the body . This conversion enhances the bioavailability of acyclovir, which is otherwise limited when taken orally .
Medical Uses
Valacyclovir is used for several medical conditions:
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Herpes Simplex (HSV): It treats and prevents outbreaks of oral and genital herpes, reducing the transmission risk from infected individuals to others .
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Herpes Zoster (Shingles): Valacyclovir is effective in treating shingles, typically administered at a dosage of 1,000 mg orally three times a day for seven consecutive days .
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Chickenpox: It is used to treat chickenpox in children aged 2 to 18 years .
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Cytomegalovirus (CMV) Prevention: Valacyclovir is used to prevent CMV infections in high-risk cases following organ transplantation .
Pharmacology and Mechanism of Action
Valacyclovir acts as a nucleoside analog DNA polymerase inhibitor. Once converted to acyclovir, it selectively inhibits viral DNA synthesis by competing with the natural nucleosides for incorporation into the viral DNA, thereby slowing the growth and spread of herpes viruses . This mechanism helps alleviate symptoms and hasten the healing process but does not eradicate the virus from the body .
Side Effects and Precautions
Common side effects include headache and vomiting, while severe side effects may involve kidney problems . It is crucial to inform healthcare providers about any kidney disease or use of other nephrotoxic medications, as these can exacerbate kidney issues . Valacyclovir is generally considered safe during pregnancy but should be used under medical supervision .
Dosage Forms and Administration
Valacyclovir is available in oral tablet forms, typically 500 mg and 1 g tablets . It should be stored at room temperature in a tightly closed container .
Research Findings and Clinical Data
Valacyclovir has been extensively studied for its efficacy in treating herpes infections. It is preferred over oral acyclovir for treating herpes zoster due to its higher bioavailability . In clinical settings, valacyclovir is often used to prevent herpes infections in immunocompromised patients, such as those undergoing chemotherapy or organ transplantation .
Table: Common Uses and Dosages of Valacyclovir
| Condition | Dosage | Duration |
|---|---|---|
| Herpes Zoster (Shingles) | 1,000 mg orally, three times a day | 7 days |
| Genital Herpes (Initial Episode) | 1,000 mg orally, twice a day | 10 days |
| Genital Herpes (Recurrent Episode) | 500 mg orally, twice a day | 3 days |
| Cold Sores | 2,000 mg orally, twice a day | 1 day |
| Chickenpox (Children 2-18 years) | 20 mg/kg orally, three times a day | 5 days |
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